molecular formula C14H8N2S4 B116540 2,2'-Dithiobisbenzothiazole CAS No. 120-78-5

2,2'-Dithiobisbenzothiazole

Cat. No. B116540
CAS RN: 120-78-5
M. Wt: 332.5 g/mol
InChI Key: AFZSMODLJJCVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04143045

Procedure details

To a reactor fitted with a stirrer, condenser and addition funnel was charged 20 parts of mercaptobenzothiazole (MBT) and 160 parts of methanol. The mixture was heated and refluxed at atmospheric pressure until the MBT dissolved. To the solution was then mixed, by adding dropwise, 46.8 parts of a methanol solution of 30 weight percent hydrogen peroxide which had been prepared by dissolving 6.8 parts of 30 weight percent hydrogen peroxide in 40 parts methanol while stirring the mixture at reflux. After the addition, the resultant mixture was stirred for an additional 20 minutes. The mixture was then allowed to cool to about 20° C. and was filtered. The dibenzothiazolyl disulfide produced was dried under vacuum at 40° C. and its melting point determined to be 180° C. The melting point was determined with a capillary tube with a heating rate of 1° C. per minute. In the conduct of the reaction, only water was formed as a byproduct instead of the typical organic impurity precipitates mixed with the disulfide which typically occur during the oxidation of the sodium salt of the mercaptobenzothiazole in an aqueous solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.OO>CO>[CH:8]1[CH:7]=[C:5]2[N:6]=[C:2]([S:1][S:1][C:2]3[S:3][C:4]4[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=4)[N:6]=3)[S:3][C:4]2=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
while stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a reactor fitted with a stirrer, condenser and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
To the solution was then mixed
ADDITION
Type
ADDITION
Details
by adding dropwise
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.